1-(4-Fluoro-2-nitrophenyl)ethanone CAS number and properties
1-(4-Fluoro-2-nitrophenyl)ethanone CAS number and properties
An In-Depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)ethanone for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 1-(4-Fluoro-2-nitrophenyl)ethanone, a key chemical intermediate with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core properties, synthesis, applications, and safety protocols, grounding all information in established scientific principles.
Introduction: The Strategic Importance of a Fluorinated Nitroaromatic Ketone
1-(4-Fluoro-2-nitrophenyl)ethanone is a substituted acetophenone derivative whose value lies in the strategic placement of its functional groups. The presence of a fluorine atom, a nitro group, and a ketone moiety on a single aromatic ring creates a versatile scaffold for complex organic synthesis.
The fluorine atom is a well-established bioisostere for the hydrogen atom but with profoundly different electronic properties. Its high electronegativity can alter the pKa of nearby functional groups, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through specific fluorine-protein interactions.[1] The nitro group serves as a powerful electron-withdrawing group and, more importantly, is a readily transformable functional handle. It can be easily reduced to an amine, which is a cornerstone functional group for constructing a vast array of pharmaceutical compounds and other functional materials.[2] The ketone provides another reactive site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide will explore the synthesis, characterization, and utility of this compound, providing the necessary technical insights for its effective application in a research and development setting.
Chemical Identity and Physicochemical Properties
The fundamental properties of 1-(4-Fluoro-2-nitrophenyl)ethanone are summarized below. Accurate knowledge of these properties is critical for designing experiments, ensuring safety, and achieving desired reaction outcomes.
| Property | Value | Source(s) |
| CAS Number | 1214346-44-7 | [3] |
| Molecular Formula | C₈H₆FNO₃ | [3] |
| Molecular Weight | 183.14 g/mol | [3] |
| IUPAC Name | 1-(4-fluoro-2-nitrophenyl)ethanone | [3] |
| Synonyms | Ethanone, 1-(4-fluoro-2-nitrophenyl)- | [3] |
| Purity | Typically ≥95% | [3] |
| InChI Key | FWVAEFFNYPYLFH-UHFFFAOYSA-N | [3] |
Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported across public databases and should be determined empirically for specific lots.
Synthesis and Mechanistic Considerations
The synthesis of substituted nitroaromatic compounds often involves electrophilic nitration of a corresponding precursor. A plausible and common synthetic route to 1-(4-Fluoro-2-nitrophenyl)ethanone is the nitration of 1-(4-fluorophenyl)ethanone.
Experimental Protocol: Nitration of 1-(4-fluorophenyl)ethanone
This protocol describes a general procedure. Researchers must optimize reaction conditions (temperature, time, stoichiometry) based on their specific laboratory setup and scale.
Step 1: Preparation of the Nitrating Mixture
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In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄).
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Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
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Slowly add concentrated nitric acid (HNO₃) dropwise to the sulfuric acid while stirring. The temperature must be strictly controlled to prevent runaway reactions and the formation of byproducts. This exothermic reaction forms the nitronium ion (NO₂⁺), the active electrophile.
Step 2: Nitration Reaction
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Dissolve 1-(4-fluorophenyl)ethanone in a minimal amount of concentrated sulfuric acid.
-
Add this solution dropwise to the cold nitrating mixture. The addition rate should be controlled to keep the internal temperature below 10 °C. The ortho-directing effect of the acetyl group and the para-directing effect of the fluorine atom lead to the desired 2-nitro product.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 1-2 hours) to ensure complete conversion.
Step 3: Work-up and Isolation
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the solid product.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to remove residual acids.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-Fluoro-2-nitrophenyl)ethanone.
Step 4: Characterization
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Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[4][5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(4-Fluoro-2-nitrophenyl)ethanone.
Key Applications in Synthetic Chemistry
The primary utility of 1-(4-Fluoro-2-nitrophenyl)ethanone is as a versatile intermediate. Its functional groups are gateways to more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmacologically active agents.
Gateway to Amino Phenyl Ketones
The most critical transformation of this compound is the reduction of the nitro group to an amine. This reaction unlocks a pathway to 1-(2-amino-4-fluorophenyl)ethanone, a highly valuable building block.
Reduction Protocol (Example using SnCl₂)
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Dissolve 1-(4-Fluoro-2-nitrophenyl)ethanone in a suitable solvent like ethanol or ethyl acetate.
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Add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) portion-wise.
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Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction, basify with a strong base (e.g., NaOH solution) to precipitate tin salts, and extract the product with an organic solvent.
-
Purify the resulting amine by column chromatography or recrystallization.
This amino ketone is a precursor to quinolines, benzodiazepines, and other heterocyclic systems frequently found in active pharmaceutical ingredients (APIs).[2]
Role as a Synthetic Intermediate
Caption: Role as an intermediate in the synthesis of complex molecules.
Spectroscopic Characterization
Authenticating the structure of 1-(4-Fluoro-2-nitrophenyl)ethanone is achieved through standard spectroscopic methods. Representative data are crucial for quality control.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The fluorine atom will cause characteristic splitting patterns (coupling) in the signals of adjacent aromatic protons.
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¹³C NMR: The carbon NMR will show signals for the carbonyl carbon, the methyl carbon, and the six aromatic carbons. The carbon directly bonded to the fluorine will exhibit a large C-F coupling constant.
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IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the C=O stretch of the ketone (around 1700 cm⁻¹), and strong symmetric and asymmetric stretches for the N-O bonds of the nitro group (typically around 1530 and 1350 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (183.14 m/z), confirming its elemental composition.
Researchers can access and verify spectral data through various chemical databases.[4][5]
Safety, Handling, and Storage
Working with 1-(4-Fluoro-2-nitrophenyl)ethanone requires adherence to strict safety protocols. The information provided here is a synthesis of general safety guidelines for related chemical classes and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.[6][7][8]
Hazard Identification
Based on analogous compounds, 1-(4-Fluoro-2-nitrophenyl)ethanone should be handled as a hazardous substance. Potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[8]
-
Eye Irritation: Can cause serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[6][8]
-
Acute Toxicity: May be harmful if swallowed.
Recommended Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[6][8]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains.[7]
Conclusion
1-(4-Fluoro-2-nitrophenyl)ethanone is more than a simple chemical; it is a strategic synthetic intermediate whose value is derived from its unique combination of reactive sites. The interplay between the fluoro, nitro, and acetyl groups provides chemists with a powerful tool for constructing complex molecular frameworks, particularly those relevant to the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and handling is paramount for leveraging its full potential in research and development endeavors.
References
-
The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis. Gescan. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
Sources
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- 3. Ethanone, 1-(4-fluoro-2-nitrophenyl)- | CymitQuimica [cymitquimica.com]
- 4. 1-(4-Fluoro-2-nitrophenyl)ethanone(1214346-44-7) 1H NMR [m.chemicalbook.com]
- 5. 1214346-44-7|1-(4-Fluoro-2-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
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